molecular formula C14H11FO3 B023003 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106291-25-2

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B023003
M. Wt: 246.23 g/mol
InChI Key: FEZSDEWFHLIIFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like “3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid” often involves multi-step synthetic pathways. For related compounds, methods such as the Gewald synthesis technique have been employed to synthesize derivatives involving fluoro and methoxy functional groups on a biphenyl structure (Puthran et al., 2019). These techniques highlight the versatility and complexity of synthesizing substituted biphenyl compounds.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals critical insights into the spatial arrangement and electronic configuration, impacting their chemical behavior. For instance, the crystal structure and spectroscopic evaluations provide a basis for understanding the molecular geometry and intermolecular interactions, which are crucial for the nonlinear optical activity and stability of such molecules (Ö. Tamer et al., 2015).

Scientific Research Applications

Fluorescent Labeling and Biomedical Analysis

A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrates significant potential for biomedical analysis due to its strong fluorescence across a wide pH range in aqueous media. Its stability against light and heat makes it particularly useful for fluorescent labeling reagents, facilitating the determination of carboxylic acids with high sensitivity and specificity (Hirano et al., 2004).

Synthesis of Fluorinated Compounds

The synthesis of various monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, highlights the importance of fluorinated compounds in developing novel materials and pharmaceuticals. These fluorinated structures are pivotal in exploring new pharmacological activities and enhancing material properties (Burns & Hagaman, 1993).

Development of Antimitotic Agents

3',6-Substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives have been synthesized and evaluated as potential anticancer drug candidates. Among these, compounds with a m-fluoro substituted 2-phenyl group displayed significant in vitro anticancer activity, suggesting a promising avenue for the development of novel antimitotic agents (Lai et al., 2005).

Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone) copolymers, synthesized using sulfonated 4-fluorobenzophenone, have been characterized for use as proton exchange membranes in fuel cells. These comb-shaped sulfonated polymers exhibit high proton conductivity, indicating their potential in enhancing the efficiency and durability of fuel cell technologies (Kim et al., 2008).

Synthesis of Fluorinated β-Amino Acids

3-Fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the expanding role of fluorinated compounds in medicinal chemistry as versatile building blocks. The successful synthesis of this compound opens up new possibilities for the development of pharmaceuticals with enhanced efficacy and selectivity (Van Hende et al., 2009).

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZSDEWFHLIIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360936
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

106291-25-2
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resulting 4-acetyl-3'-fluoro-4'-methoxybiphenyl (7.2 g) was dissolved in 300 ml of dioxane, and 360 ml of a solution of sodium hypobromite (prepared from 75 g of sodium hydroxide and 78 g of bromine) was added over about 40 minutes at 0° to 5° C., and the mixture was stirred at 30° to 35° C. for 2 hours. The excess of sodium hypobromite was decomposed with a saturated aqueous solution of sodium hydrogen sulfite, and 10% hydrochloric acid was added to adjust the pH of the solution to 3 to 4. The solution was left to stand at 10° C. for 20 hours to permit crystallization. The resulting crystals were filtered to give 7.2 g of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid. Recrystallization from isopropyl alcohol gave 6.8 g of the desired product. Yield 94%.
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7.2 g
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75 g
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Synthesis routes and methods II

Procedure details

To a solution of 50 g (0.20 mol) of the above 4-acetyl 3'-fluoro-4'-methoxy biphenyl in 2 l of dioxane was added 1000 ml of an aqueous solution of sodium hypobromite (prepared from 338 g of sodium hydroxide and 486 g of bromine) over about 4 hours while cooling to not higher than 10° C., which was stirred at 25°-30° C. for about 3 hours. Thereafter, an aqueous saturated solution of sodium bisulfite was added to decompose the excessive amount of sodium hypobromite and then added with a concentrated hydrochloric acid to adjust pH to approximately 1. After the leaving over two nights, the precipitated crystal was filtered and recrystallized with ethanol and further with acetic acid to obtain 43 g (yield: 85%) of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid.
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50 g
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reactant
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[Compound]
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aqueous solution
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1000 mL
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338 g
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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